N-(1-cyclohexyl-2,2,2-trifluoroethyl)-3-(methylsulfamoylmethyl)piperidine-1-carboxamide
Description
N-(1-cyclohexyl-2,2,2-trifluoroethyl)-3-(methylsulfamoylmethyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a cyclohexyl group, a trifluoroethyl group, and a methylsulfamoylmethyl group attached to a piperidine ring
Properties
IUPAC Name |
N-(1-cyclohexyl-2,2,2-trifluoroethyl)-3-(methylsulfamoylmethyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28F3N3O3S/c1-20-26(24,25)11-12-6-5-9-22(10-12)15(23)21-14(16(17,18)19)13-7-3-2-4-8-13/h12-14,20H,2-11H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKWHKDVAXBEIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC1CCCN(C1)C(=O)NC(C2CCCCC2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclohexyl-2,2,2-trifluoroethyl)-3-(methylsulfamoylmethyl)piperidine-1-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a nucleophilic substitution reaction.
Addition of the Trifluoroethyl Group: The trifluoroethyl group can be added using a fluorinating agent under controlled conditions.
Attachment of the Methylsulfamoylmethyl Group: This step involves the reaction of the piperidine derivative with a sulfonamide reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclohexyl or piperidine ring.
Reduction: Reduction reactions can occur, potentially affecting the trifluoroethyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, sulfonamide reagents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of new materials with unique properties.
Biology
Enzyme Inhibition: Possible applications as an enzyme inhibitor in biochemical studies.
Receptor Binding: Investigation of its binding affinity to various biological receptors.
Medicine
Drug Development: Exploration of its potential as a therapeutic agent for various diseases.
Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion in biological systems.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
Polymer Production:
Mechanism of Action
The mechanism of action of N-(1-cyclohexyl-2,2,2-trifluoroethyl)-3-(methylsulfamoylmethyl)piperidine-1-carboxamide would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interaction with cell surface or intracellular receptors, affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyclohexyl-2,2,2-trifluoroethyl)-3-(methylsulfamoylmethyl)piperidine-1-carboxamide analogs: Compounds with similar structures but different substituents.
Other Piperidine Carboxamides: Compounds with variations in the piperidine ring or attached functional groups.
Uniqueness
Structural Features: The presence of the trifluoroethyl group and the specific arrangement of functional groups make this compound unique.
Chemical Properties: Its reactivity and stability under various conditions may differ from similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
